molecular formula C9H5ClN2O2 B11764660 8-Chloro-1,7-naphthyridine-3-carboxylic acid

8-Chloro-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B11764660
M. Wt: 208.60 g/mol
InChI Key: BOCCTWXNOQSDDE-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds in the naphthyridine family are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 3rd position makes it a valuable intermediate for the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

8-chloro-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H,13,14)

InChI Key

BOCCTWXNOQSDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)C(=O)O)Cl

Origin of Product

United States

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